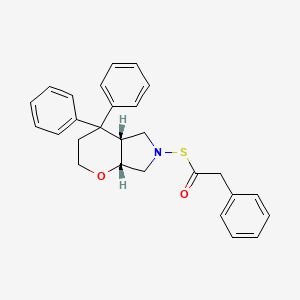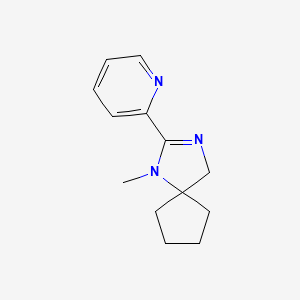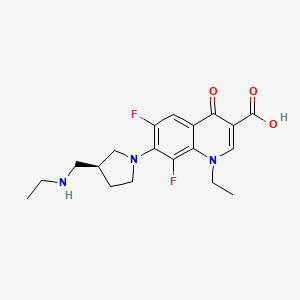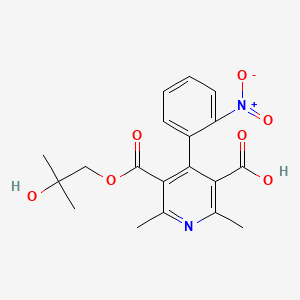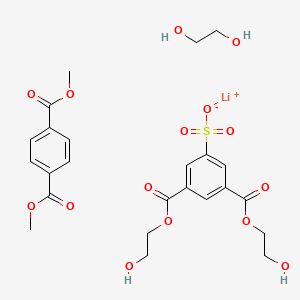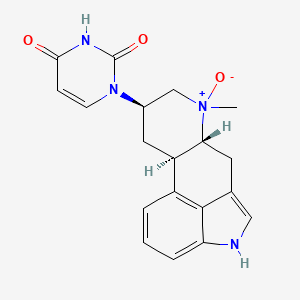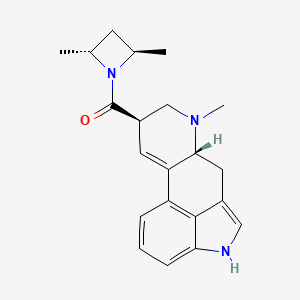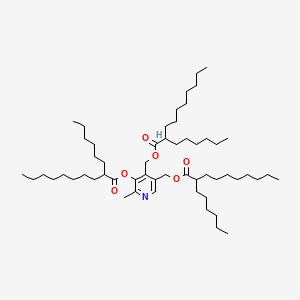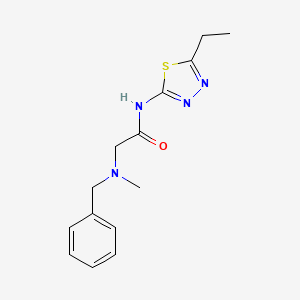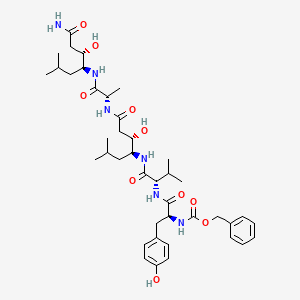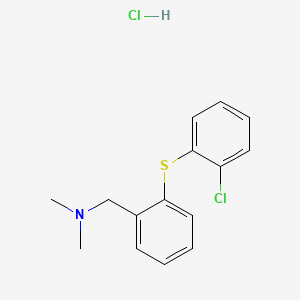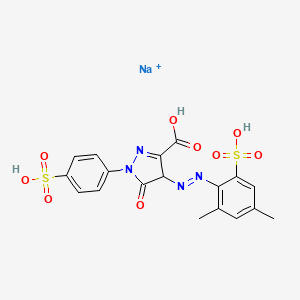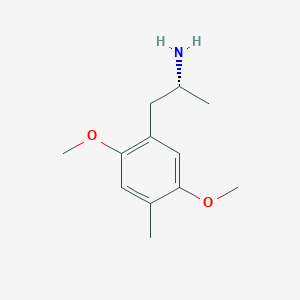
(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane: is a synthetic compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and amphetamines. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The aldehyde is reacted with nitroethane in the presence of a base such as ammonium acetate to form the corresponding nitroalkene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its psychoactive nature and regulatory restrictions. large-scale synthesis would likely follow similar steps with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group in the precursor stages or the amine group in the final compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine or secondary amine derivatives.
Substitution: Various substituted phenethylamines depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Analogues: Researchers use this compound as a starting point to synthesize analogues with varying psychoactive properties.
Biology:
Neurotransmitter Studies: It is used to study the effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine:
Psychopharmacology: Investigated for potential therapeutic uses in treating mental health disorders, though its psychoactive nature limits its clinical application.
Industry:
Chemical Probes: Utilized as a chemical probe to understand receptor binding and activation mechanisms.
Mecanismo De Acción
Molecular Targets and Pathways:
Serotonin Receptors: The compound primarily targets serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic effects.
Dopamine Receptors: It also affects dopamine receptors, contributing to its stimulant properties.
Pathways: The activation of these receptors leads to altered neurotransmitter release and changes in perception, mood, and cognition.
Comparación Con Compuestos Similares
Mescaline: Another phenethylamine with similar hallucinogenic properties but a different substitution pattern on the aromatic ring.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar structure but with an ethyl group instead of a methyl group, leading to different potency and effects.
3,4-Methylenedioxyamphetamine (MDA): Shares the phenethylamine backbone but has a methylenedioxy group, resulting in distinct psychoactive effects.
Uniqueness:
Potency: (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is known for its high potency and strong psychoactive effects compared to some of its analogues.
Receptor Affinity: It has a unique binding profile, particularly its high affinity for the 5-HT2A receptor, which distinguishes it from other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
43061-13-8 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m1/s1 |
Clave InChI |
NTJQREUGJKIARY-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1OC)C[C@@H](C)N)OC |
SMILES canónico |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


